(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine is a chiral amine compound featuring a cyclobutane ring substituted with a pyrrolidine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions.
Pyrrolidine Introduction: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert imines back to amines or reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or cyclobutane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the leaving group and nucleophile/electrophile involved.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological activities. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine would depend on its specific biological targets. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-amine: Similar structure with a cyclopentane ring instead of cyclobutane.
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine: Similar structure with a cyclohexane ring.
(1R,2R)-2-(Pyrrolidin-1-yl)cyclopropan-1-amine: Similar structure with a cyclopropane ring.
Uniqueness
The uniqueness of (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine lies in its specific ring size and stereochemistry, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-4-8(7)10-5-1-2-6-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAAFNFTXHNEJP-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CC[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.